molecular formula C14H15N5 B12699068 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- CAS No. 86870-00-0

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl-

Cat. No.: B12699068
CAS No.: 86870-00-0
M. Wt: 253.30 g/mol
InChI Key: ULAOAUROMPQUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- makes it an interesting subject for scientific research and development.

Preparation Methods

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- typically involves a multi-step process. One common method starts with the preparation of 3,6-dihydrazinyl-1,2,4,5-tetrazine, which is then reacted with the corresponding aldehydes to form the desired triazolotriazine derivatives . This method is convenient and does not require the use of transition metals . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield triazolotriazine oxides, while substitution reactions can introduce different functional groups into the triazolotriazine ring .

Properties

CAS No.

86870-00-0

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

3-butyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C14H15N5/c1-2-3-9-13-17-18-14-16-12(10-15-19(13)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

ULAOAUROMPQUOH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.